(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877019
InChI: InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+
SMILES:
Molecular Formula: C11H11F3O
Molecular Weight: 216.20 g/mol

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol

CAS No.:

Cat. No.: VC15877019

Molecular Formula: C11H11F3O

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol -

Specification

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
IUPAC Name (E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol
Standard InChI InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+
Standard InChI Key ICIORZXATUNQRY-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CO
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CC=CCO

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, (E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol, reflects its stereospecific (E)-configuration at the double bond and the substitution pattern on the phenyl ring. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₁F₃O
Molecular Weight216.20 g/mol
CAS Registry Number1390626-06-8
InChIKeyICIORZXATUNQRY-OWOJBTEDSA-N
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC=CCO
PubChem CID105469472

The (E)-configuration ensures spatial separation between the hydroxyl group and the trifluoromethylphenyl moiety, influencing intermolecular interactions and solubility .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of (E)-configured alkenols:

  • Wittig Olefination: A phosphorus ylide reacts with a carbonyl precursor to form the double bond. For this compound, 3-(trifluoromethyl)benzaldehyde could serve as the electrophilic partner, with a properly functionalized phosphonium ylide introducing the allylic alcohol.

  • Grignard Addition Followed by Oxidation: A Grignard reagent derived from 3-(trifluoromethyl)phenyl bromide might add to an α,β-unsaturated aldehyde, followed by oxidation to install the hydroxyl group.

Reported Protocols

While no peer-reviewed synthesis of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol exists, VulcanChem highlights the use of Pd-catalyzed cross-coupling and stereoselective olefination for structurally related alkenols. For example:

  • Suzuki-Miyaura Coupling: A boronic acid derivative of the trifluoromethylphenyl group could couple with a halogenated allylic alcohol precursor. This method benefits from mild conditions and high functional group tolerance.

  • Sharpless Epoxidation/Oxidation: Epoxidation of a diene followed by ring-opening could yield the desired stereochemistry, though this route remains speculative for this target.

Physicochemical Properties

Predicted Properties

Computational models estimate the following properties for (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol:

  • LogP (Octanol-Water Partition Coefficient): ~2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Water Solubility: <1 mg/mL at 25°C, consistent with hydrophobic fluorinated aromatics.

  • Melting Point: Estimated 80–90°C, based on analogs like 4-(trifluoromethyl)cinnamyl alcohol (mp 78°C) .

Stability and Reactivity

The allylic alcohol moiety confers susceptibility to acid-catalyzed dehydration, potentially forming a diene under harsh conditions. The trifluoromethyl group enhances oxidative stability compared to non-fluorinated analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator